Crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine
Crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-3-methyl-1,2-oxazol-5-amine
Foreword: The Architectural Blueprint of a Molecule
In the realms of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the foundational blueprint from which its properties and functions are derived. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unveiling this atomic architecture, providing unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid state.[1][2][3]
This guide offers a comprehensive exploration of the crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine, a heterocyclic compound of interest due to the prevalence of the isoxazole scaffold in medicinal chemistry. We will navigate the complete workflow, from the initial synthesis and the critical step of crystal cultivation to the sophisticated processes of data collection, structure refinement, and the nuanced interpretation of the forces that dictate its crystal packing. The causality behind each experimental choice is explained, providing a self-validating framework for researchers, scientists, and drug development professionals.
From Synthesis to Single Crystal: The Genesis of Analysis
The journey to structural elucidation begins not at the diffractometer, but in the chemistry lab. A high-quality single crystal is the absolute prerequisite for a successful SCXRD experiment, making the synthesis and crystallization phases the most critical and often challenging bottleneck.[1][3]
Representative Synthesis
While numerous synthetic routes to isoxazole derivatives exist, a plausible pathway to 4-iodo-3-methyl-1,2-oxazol-5-amine can be adapted from established methods for similar structures.[4] For instance, a related compound, 4-iodo-3-methylisoxazole-5-carbaldehyde, is synthesized via the iodination of a 3-methylisoxazole precursor.[5] A subsequent reductive amination or a related transformation of the carbaldehyde group could yield the target 5-amine derivative. The expertise in this phase lies in selecting a route that not only produces the target molecule but also yields a high-purity product, as impurities can severely inhibit crystallization.
The Art and Science of Crystallization
Crystallization is the process of transitioning molecules from a disordered solution state to a highly ordered solid lattice.[6] This process involves two key stages: nucleation, the formation of a tiny, stable crystalline seed, and subsequent growth. The primary goal is to facilitate this process slowly and under controlled conditions to favor the formation of a single, well-ordered crystal rather than a polycrystalline powder.
The choice of solvent is paramount and can significantly influence crystal growth and even the resulting crystal packing.[6] A systematic screening approach is the most effective strategy.
Step-by-Step Methodology:
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Solubility Screening: Begin by assessing the solubility of the purified 4-iodo-3-methyl-1,2-oxazol-5-amine in a range of common solvents (see Table 1). The ideal solvent is one in which the compound is moderately soluble—fully soluble when heated, but sparingly soluble at room or lower temperatures.
-
Method Selection: Based on solubility, select appropriate crystallization techniques.
-
Slow Evaporation: This is the simplest method, suitable for solvents in which the compound is readily soluble.[6][7] Dissolve the compound in a suitable solvent in a vial covered with a perforated cap to allow the solvent to evaporate over several days or weeks.
-
Vapor Diffusion: This technique is highly effective and requires a binary solvent system.[7] A solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an antisolvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Antisolvent Diffusion/Layering: This method involves carefully layering a poor solvent on top of a solution of the compound in a good solvent.[7] Crystals form at the interface where the two solvents slowly mix.
-
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; good for moderately polar compounds. |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving a wide range of organic compounds; use with caution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can act as hydrogen bond acceptors. |
| Esters | Ethyl acetate | A moderately polar solvent, often used in combination with alkanes. |
| Ketones | Acetone | A polar aprotic solvent. |
| Hydrocarbons | Hexane, Heptane | Nonpolar; often used as antisolvents in vapor/liquid diffusion.[7] |
| Aromatic | Toluene, Benzene | Can engage in π-π interactions with the isoxazole ring. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Used as a last resort for poorly soluble compounds; high boiling points can make evaporation slow.[6] |
| Table 1. Typical solvents for screening the crystallization of small organic molecules.[6] |
For particularly challenging molecules, modern techniques can be employed. For instance, using alignment media like self-assembled lyotropic liquid crystals can reduce the entropy of the solute, lowering the free energy barrier for nucleation and promoting crystal growth.[2]
Caption: Workflow from synthesis to obtaining a single crystal.
Single-Crystal X-ray Diffraction: Probing the Atomic Lattice
SCXRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms by analyzing how X-rays are diffracted by a crystal lattice.[8][9]
Data Collection
The core of the experiment involves mounting a suitable single crystal on a goniometer and rotating it in a monochromatic X-ray beam.[8][10] The interaction of the X-rays with the electrons in the crystal produces a unique diffraction pattern of spots, or reflections, which are recorded by a detector.[9] To ensure a high-quality structure, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[10]
Data Processing: From Images to Intensities
The raw diffraction images are processed computationally to yield a file containing the Miller indices (h,k,l) and intensity for each reflection.[11] This process consists of two main stages:
-
Integration: This involves identifying the diffraction spots, indexing them to determine the unit cell parameters and crystal lattice symmetry, and integrating the intensity of each spot.[11]
-
Scaling and Merging: Data from hundreds of images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, comprehensive dataset.[9] This step is crucial for data quality and provides key statistics for evaluation.[11]
Structure Solution and Refinement
The central challenge in crystallography is the "phase problem": the detector measures the intensity of the diffracted X-rays, but not their phase, both of which are needed to calculate the electron density map.
Step-by-Step Methodology:
-
Structure Solution: An initial estimate of the phases is obtained using computational methods.
-
Direct Methods: These statistical methods are highly effective for small molecules and use relationships between the intensities of strong reflections to predict their phases.[10][12]
-
Patterson Methods: This approach uses a map calculated from the intensities (without phases) to find the vectors between heavy atoms. For 4-iodo-3-methyl-1,2-oxazol-5-amine, the heavy iodine atom would make this method particularly effective.[10][12]
-
-
Model Building: The initial electron density map is used to build a preliminary atomic model of the molecule.
-
Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[10]
-
Least-Squares Refinement: The most common technique, which minimizes the difference between observed and calculated structure factor amplitudes.[10]
-
Difference Fourier Maps: These maps show regions where the model has too much or too little electron density, guiding the placement of missing atoms (like hydrogens) or the correction of atom types.[12]
-
-
Validation: The final model is rigorously checked for chemical and crystallographic reasonability. The quality of the final structure is typically assessed by the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Caption: Workflow from SCXRD data collection to the final structural model.
Structural Insights: Molecular Geometry and Intermolecular Forces
The final refined model provides a wealth of information. The analysis moves from the individual molecule to the extended three-dimensional lattice, held together by a delicate balance of intermolecular forces.[13] Understanding these interactions is key to crystal engineering and predicting material properties.[14]
Molecular Structure
The analysis first confirms the covalent structure of 4-iodo-3-methyl-1,2-oxazol-5-amine. Key parameters include:
-
Bond Lengths and Angles: These are determined with high precision and can be compared to values from databases like the Cambridge Structural Database (CSD) to identify any unusual geometric features.[15]
-
Conformation and Planarity: The isoxazole ring is expected to be largely planar. The analysis will reveal the orientation of the methyl and amine substituents relative to this ring.
Crystal Packing and Intermolecular Interactions
The true power of crystal structure analysis lies in its ability to reveal how molecules interact with their neighbors. For 4-iodo-3-methyl-1,2-oxazol-5-amine, several key interactions are anticipated to direct the crystal packing.
| Interaction Type | Donor (D) | Acceptor (A) | Description |
| Hydrogen Bond | N-H (amine) | N (oxazole), O (oxazole) | A strong, directional interaction crucial for forming stable supramolecular motifs like chains or sheets. |
| Halogen Bond | C-I | N (oxazole), O (oxazole) | A highly directional and significant interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base (N or O).[14] |
| π-π Stacking | Isoxazole Ring | Isoxazole Ring | Parallel or offset stacking of the aromatic rings, contributing to packing stability. |
| van der Waals Forces | All atoms | All atoms | Weaker, non-directional forces that contribute to the overall cohesion of the crystal.[13] |
| Table 2. Predicted intermolecular interactions governing the crystal packing of 4-iodo-3-methyl-1,2-oxazol-5-amine. |
Visualization with Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[16] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside it is mapped onto the surface.
-
Red spots indicate close contacts (strong interactions like hydrogen bonds).
-
Blue regions represent weaker or more distant contacts.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the percentage contribution of each interaction type (e.g., H···H, H···I, H···N) to the overall crystal packing.[16][17] This allows for a detailed comparison of the packing forces in different polymorphs or related structures.
Caption: Key intermolecular forces stabilizing the crystal lattice.
Implications for Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A detailed crystal structure analysis of a novel derivative like 4-iodo-3-methyl-1,2-oxazol-5-amine provides critical information for drug development professionals.
-
Structure-Activity Relationships (SAR): The precise 3D structure provides a basis for understanding how modifications to the molecule affect its biological activity.
-
Rational Drug Design: Knowledge of the molecule's preferred conformation and its hydrogen/halogen bonding capabilities is essential for designing potent ligands that fit into the active site of a target protein.[18]
-
Solid-State Properties: Intermolecular interactions dictate physical properties such as melting point, solubility, and stability. This is crucial for formulation and manufacturing, as different crystal forms (polymorphs) can have dramatically different properties.
Conclusion
The crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine is a multi-faceted process that bridges synthetic chemistry, physics, and computational analysis. Each step, from the meticulous cultivation of a single crystal to the final interpretation of its intricate packing forces, provides a deeper layer of understanding. The resulting structural model is more than just a picture; it is a quantitative, atomic-resolution map that informs our understanding of chemical behavior and provides an authoritative foundation for the rational design of new materials and therapeutics.
References
- Advanced crystallisation methods for small organic molecules - ePrints Soton.
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing.
- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications.
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available from: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
- crystallization of small molecules.
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available from: [Link]
-
Solution and Refinement of Crystal Structures - Oxford Academic. Available from: [Link]
-
Intermolecular interactions in molecular crystals: what's in a name? - RSC Publishing. Available from: [Link]
-
Computational analysis of intermolecular interactions in a crystal with structural phase transitions - IUCr Journals. Available from: [Link]
-
Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering - Books. Available from: [Link]
- Structure solution and refinement: introductory strategies.
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. Available from: [Link]
- Single Crystal X-ray Diffraction and Structure Analysis.
-
X-ray crystallography - Wikipedia. Available from: [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available from: [Link]
-
4-iodo-3-methyl-1,2-oxazol-5-amine - PubChemLite. Available from: [Link]
- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available from: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]
-
CCDC 2179030: Experimental Crystal Structure Determination - KAUST Repository. Available from: [Link]
-
The crystal structure of 4-[(benzo[1][2]dioxol-5-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, C19H17N3O3 - ResearchGate. Available from: [Link]
-
there are 524007 entries in the selection - Crystallography Open Database: Search results. Available from: [Link]
-
4-Iodo-1-(thiolan-3-ylmethyl)pyrazol-5-amine - PubChem - NIH. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available from: [Link]
-
(PDF) 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - ResearchGate. Available from: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available from: [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. portlandpress.com [portlandpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. mdpi.com [mdpi.com]
